molecular formula C21H22O4S B2965223 Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate CAS No. 2361873-04-1

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No.: B2965223
CAS No.: 2361873-04-1
M. Wt: 370.46
InChI Key: HEJYPMVKHNHLKN-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate can be achieved through several synthetic routes. One common method involves the sulfonation of 4-butoxy-3-methylbenzene with chlorosulfonic acid, followed by the reaction with naphthalen-2-ol. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonic acid.

    Reduction: Formation of naphthalen-2-yl 4-butoxy-3-methylbenzene.

    Substitution: Formation of naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonamide.

Scientific Research Applications

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene and benzene rings contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 4-butoxybenzene-1-sulfonate
  • Naphthalen-2-yl 4-methoxy-3-methylbenzene-1-sulfonate
  • Naphthalen-2-yl 4-butoxy-3-chlorobenzene-1-sulfonate

Uniqueness

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate is unique due to the presence of both butoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

IUPAC Name

naphthalen-2-yl 4-butoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4S/c1-3-4-13-24-21-12-11-20(14-16(21)2)26(22,23)25-19-10-9-17-7-5-6-8-18(17)15-19/h5-12,14-15H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYPMVKHNHLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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